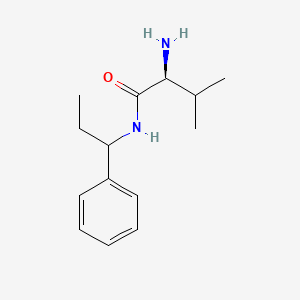

(S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide is an organic compound with a complex structure that includes an amino group, a methyl group, and a phenyl-propyl group attached to a butyramide backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide typically involves multi-step organic synthesis techniques. One common method includes the use of chiral amines and butyramide derivatives under controlled conditions to ensure the desired stereochemistry. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reaction and achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Applications De Recherche Scientifique

Quorum Sensing Inhibition

One of the most notable applications of this compound is its role as a quorum sensing inhibitor (QSI). Quorum sensing is a mechanism by which bacteria communicate and coordinate their behavior through signaling molecules. Compounds that inhibit this process can potentially serve as novel therapeutic agents against bacterial infections. Research has shown that analogs of phenethylamides, including (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide, exhibit significant QS inhibitory properties against various Gram-negative bacteria, including Vibrio harveyi and Chromobacterium violaceum .

Anticancer Properties

The compound also demonstrates potential anticancer activity. Studies indicate that fatty acid binding proteins (FABPs), which are implicated in cancer progression, can be inhibited by small molecules derived from this class of compounds. Specifically, the inhibition of FABP4 has been linked to reduced metastasis and invasion in colon cancer cells . This suggests that this compound could be explored further as a therapeutic agent in oncology.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy and selectivity. Research has demonstrated that modifications to the phenethylamide structure can significantly influence biological activity. For instance, varying the length and branching of the acyl chain has been shown to enhance or diminish QSI activity against specific bacterial strains .

Table 1: Summary of Structural Modifications and Their Biological Activities

| Modification Type | Compound Example | Activity Against Vibrio harveyi | IC50 Value (µM) |

|---|---|---|---|

| Unmodified | This compound | Moderate | 50 |

| Extended Acyl Chain | N-Phenethyl Hexanamide | High | 10 |

| Shortened Acyl Chain | 3-Methyl-N-(2'-phenylethyl)-propionamide | Low | 100 |

Marine Bacterial Studies

In a study focused on marine bacteria, several phenethylamide derivatives were synthesized and evaluated for their QSI properties. Among these, this compound showed promising results in inhibiting bioluminescence in Vibrio harveyi. The findings support further exploration into marine-derived phenethylamides as potential QSIs .

Anticancer Research

Another significant study investigated the role of FABP4 inhibitors in cancer therapy. The compound was tested alongside other small molecules for its ability to inhibit FABP4 activity, showing a marked reduction in cell migration and invasion in colon cancer models . This highlights the potential for this compound in developing new cancer treatments.

Mécanisme D'action

The mechanism of action of (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide include other amino acid derivatives and amide-containing molecules. Examples include:

- (S)-2-Amino-3-methyl-N-(1-phenyl-ethyl)-butyramide

- (S)-2-Amino-3-methyl-N-(1-phenyl-methyl)-butyramide

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of the phenyl-propyl group, which can confer distinct chemical and biological properties compared to its analogs.

Activité Biologique

(S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide is a chiral compound belonging to the class of amino amides. Its structural characteristics suggest potential biological activities, particularly in the context of neurological disorders and receptor interactions. This article delves into its biological activity, drawing from diverse research findings and case studies.

Structural Characteristics

The molecular formula and structural configuration of this compound indicate a unique arrangement that may influence its pharmacological properties. The presence of a stereocenter at the second carbon enhances its chirality, which is crucial for its interaction with biological targets.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Contains a butyramide structure with a phenyl-propyl substituent | Potential neurotransmitter modulation |

| (S)-N,N-Dimethyl-2-amino-3-methylbutanamide | Methyl group instead of phenyl-propyl | Different pharmacological profile |

| N-(1-Pentyl)-N-(4-methoxybenzyl)acetamide | Acetamide structure with methoxy substitution | Varying lipophilicity and solubility properties |

Biological Activity

The biological activity of this compound has not been extensively documented, but insights can be drawn from analogs and related compounds. Similar amino amides have demonstrated properties such as:

- Neurotransmitter Modulation : Compounds with similar structures often interact with receptors in the central nervous system, influencing mood, pain perception, and cognitive functions. This suggests that this compound may exhibit analogous effects.

- Potential Analgesic Effects : The compound's structural similarity to known analgesics indicates it may possess pain-relieving properties, warranting further investigation into its therapeutic potential.

Case Studies and Research Findings

Recent studies have explored the biological implications of compounds related to this compound:

- Neurogenic Effects : Research indicates that structurally related compounds can modulate neurogenic processes, potentially offering new avenues for treating neurological disorders .

- Quorum Sensing Inhibition : Analogous compounds have shown efficacy in inhibiting quorum sensing phenotypes in marine pathogens, suggesting that this compound might also exhibit antimicrobial properties .

- Pharmacological Profiling : Studies utilizing virtual screening strategies have identified compounds that interact with specific biological targets, indicating that this compound could similarly engage with critical receptors involved in various biological pathways .

Propriétés

IUPAC Name |

(2S)-2-amino-3-methyl-N-(1-phenylpropyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-4-12(11-8-6-5-7-9-11)16-14(17)13(15)10(2)3/h5-10,12-13H,4,15H2,1-3H3,(H,16,17)/t12?,13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJKGDKJVMHLPIT-ABLWVSNPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)NC(=O)C(C(C)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C1=CC=CC=C1)NC(=O)[C@H](C(C)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.